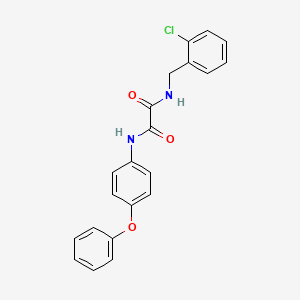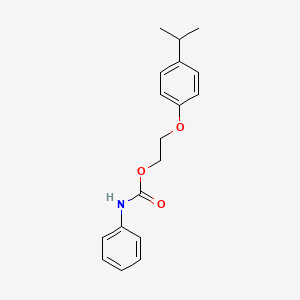
1-(2-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicine, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It is also believed to have an affinity for various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have a positive effect on cognitive function and memory.
実験室実験の利点と制限
One of the major advantages of 1-(2-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate is its potential application in various fields, including medicine, pharmacology, and biochemistry. It is also relatively easy to synthesize, making it readily available for research purposes. However, its potential side effects and toxicity need to be carefully evaluated before its application in human studies.
将来の方向性
1-(2-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has significant potential for future research and development. Some of the future directions include the investigation of its potential application in drug delivery systems, the development of more potent analogs, and the evaluation of its potential side effects and toxicity. Additionally, further studies are needed to fully understand its mechanism of action and its potential application in the treatment of various medical conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicine, pharmacology, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations for various applications.
合成法
The synthesis of 1-(2-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate involves the reaction between 2-chlorobenzylamine and 2-fluorobenzoyl chloride in the presence of piperazine and triethylamine. The resulting compound is then treated with oxalic acid to obtain the oxalate salt form.
科学的研究の応用
1-(2-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been extensively studied for its potential application in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. It has also been investigated for its potential use as an antipsychotic, anti-inflammatory, and analgesic agent. Additionally, this compound has been studied for its potential application in drug delivery systems.
特性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O.C2H2O4/c19-16-7-3-1-5-14(16)13-21-9-11-22(12-10-21)18(23)15-6-2-4-8-17(15)20;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGQUALKQCRPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)

![N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5206315.png)



![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol](/img/structure/B5206361.png)
![2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5206368.png)
![2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)
![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)